4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile
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Overview
Description
4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C15H12BrNO3 This compound is characterized by the presence of a bromine atom, a benzonitrile group, and a methoxymethoxymethyl group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile typically involves multiple steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination to introduce the bromine atom at the desired position.
Methoxymethoxymethylation: The brominated intermediate is then subjected to methoxymethoxymethylation to introduce the methoxymethoxymethyl group.
Nitrile Formation: Finally, the compound is reacted with a suitable nitrile source, such as potassium cyanide, to form the benzonitrile group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the phenoxy ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation and function.
Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile: Similar structure but with a hydroxymethyl group instead of a methoxymethoxymethyl group.
4-Bromo-3-formylbenzonitrile: Contains a formyl group instead of a methoxymethoxymethyl group.
4-Bromo-3-methoxybenzonitrile: Lacks the benzonitrile group and has a methoxy group instead.
Uniqueness: 4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile is unique due to the presence of the methoxymethoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific applications.
Properties
Molecular Formula |
C16H14BrNO3 |
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Molecular Weight |
348.19 g/mol |
IUPAC Name |
4-[3-bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C16H14BrNO3/c1-19-11-20-10-13-4-7-15(8-16(13)17)21-14-5-2-12(9-18)3-6-14/h2-8H,10-11H2,1H3 |
InChI Key |
UTSZBZGSKRWEBL-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)Br |
Origin of Product |
United States |
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